molecular formula C12H11ClN2OS B2803067 6-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-2-one CAS No. 898421-81-3

6-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-2-one

Cat. No. B2803067
CAS RN: 898421-81-3
M. Wt: 266.74
InChI Key: CQOCBWVBSJIYBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-2-one” is a pyridopyrimidine derivative . Pyridopyrimidines are a class of compounds that have shown a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic properties .


Synthesis Analysis

The synthesis of pyridopyrimidines has been explored in various studies. For instance, methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . The process involves heating the latter with MeONa at reflux in BuOH, leading to the formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .


Molecular Structure Analysis

The molecular structure of “6-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-2-one” is characterized by the presence of a pyrimidine ring, a chlorophenyl group, a methylsulfanyl group, and a ketone functional group .

Scientific Research Applications

Anticancer Properties

HMS1657C05: has shown promise as an anticancer agent. Its mechanism of action involves inhibiting specific enzymes or pathways critical for cancer cell survival. Researchers are investigating its potential to target specific cancer types, such as breast, lung, or colon cancer. Preclinical studies have demonstrated its ability to suppress tumor growth and induce apoptosis (programmed cell death) in cancer cells .

Anti-inflammatory Activity

Inflammation plays a pivotal role in various diseases, including autoimmune disorders and chronic conditions. HMS1657C05 exhibits anti-inflammatory effects by modulating immune responses. Researchers are exploring its potential as a therapeutic agent for conditions like rheumatoid arthritis, inflammatory bowel disease, and psoriasis .

Antiviral Applications

The compound’s unique structure suggests antiviral activity. Scientists are investigating its ability to inhibit viral replication, particularly against RNA virusesHMS1657C05 might hold promise in combating viral infections, such as influenza, hepatitis, or even emerging viruses like SARS-CoV-2 .

Neuroprotective Effects

Neurodegenerative diseases, like Alzheimer’s and Parkinson’s, involve neuronal damage and inflammation. HMS1657C05 has been studied for its potential neuroprotective properties. It may help prevent neuronal cell death, reduce oxidative stress, and enhance cognitive function .

Antibacterial Applications

The compound’s sulfanyl group suggests antibacterial activity. Researchers are investigating its effectiveness against both Gram-positive and Gram-negative bacteriaHMS1657C05 could be a valuable addition to the arsenal of antibiotics, especially in the face of antibiotic-resistant strains .

Metabolic Disorders

Metabolic disorders, such as diabetes and obesity, are characterized by dysregulated metabolic pathways. HMS1657C05 might modulate key enzymes involved in glucose metabolism, lipid synthesis, or insulin signaling. Ongoing studies explore its potential in managing metabolic imbalances .

properties

IUPAC Name

6-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c1-8-6-14-12(16)15-11(8)17-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOCBWVBSJIYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N=C1)SCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.